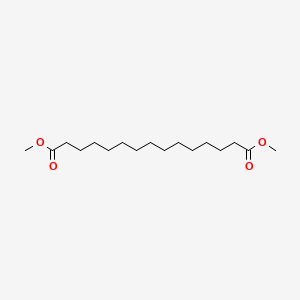

Dimethyl Pentadecanedioate

Description

Properties

IUPAC Name |

dimethyl pentadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJBOCIXHISNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465219 | |

| Record name | Dimethyl Pentadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36575-82-3 | |

| Record name | Dimethyl Pentadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Pentadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate is a dicarboxylic acid dimethyl ester with the molecular formula C₁₇H₃₂O₄.[1][2][3][4] As a long-chain aliphatic ester, its physical properties are of interest in various fields, including organic synthesis, polymer chemistry, and as a potential intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This technical guide provides a detailed overview of the known and estimated physical properties of this compound, along with standard experimental protocols for their determination.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its physical properties can be reliably estimated based on the trends observed in homologous long-chain dicarboxylic acid dimethyl esters. The following table summarizes these key physical characteristics.

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₃₂O₄ | [1][2][3][4] |

| Molecular Weight | 300.43 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | Inferred from homologous compounds |

| Melting Point | Estimated: 55-65 °C | Based on Dimethyl octadecanedioate (60 °C)[5] and general trends. |

| Boiling Point | Estimated: > 200 °C at reduced pressure | Based on Dimethyl octadecanedioate (207 °C at 3 mmHg)[5] and general trends. |

| Density | Estimated: ~0.94 g/cm³ | Based on predicted density of Dimethyl octadecanedioate (0.936±0.06 g/cm³)[5] and general trends for fatty acid esters.[6][7] |

| Solubility | ||

| In Water | Very low | Esters with long hydrocarbon chains are generally insoluble in water.[8][9][10] |

| In Organic Solvents | Soluble in many organic solvents (e.g., ethanol, acetone, ethers) | Esters are generally soluble in common organic solvents.[8][11] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are standard procedures applicable to solid organic compounds.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds exhibiting a sharp melting range.[12][13][14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)[12]

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.[14]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[12][14]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[15]

Determination of Boiling Point (at Reduced Pressure)

For high molecular weight compounds like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

-

Distillation apparatus (e.g., short-path distillation setup)

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Boiling chips or a magnetic stirrer

Procedure:

-

Place a sample of this compound into the round-bottom flask along with boiling chips or a stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump via a manometer.

-

Gradually reduce the pressure in the system to the desired level (e.g., 3 mmHg).

-

Begin heating the sample gently.

-

Observe the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[16][17]

Determination of Density

The density of a solid can be determined using the displacement method if a suitable non-solvent is available.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., water)

-

Spatula

Procedure:

-

Weigh a known mass of the this compound sample using an analytical balance.

-

Fill a graduated cylinder with a known volume of the non-solvent.

-

Carefully add the weighed sample to the graduated cylinder, ensuring no splashing.

-

Gently agitate to remove any air bubbles.

-

Record the new volume.

-

The density is calculated by dividing the mass of the sample by the change in volume.

Determination of Solubility

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.[11]

Apparatus:

-

Test tubes

-

Spatula

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Vortex mixer (optional)

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.

-

Agitate the mixtures (e.g., by flicking the test tube or using a vortex mixer) for a set period.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Visualization of Methodologies

Due to the straightforward nature of the experimental protocols for determining basic physical properties, complex signaling pathways or workflows that would necessitate Graphviz diagrams are not applicable in this context. The procedures are linear and do not involve intricate logical relationships that would benefit from such visualization.

References

- 1. This compound | 36575-82-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. DIMETHYL OCTADECANEDIOATE CAS#: 1472-93-1 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pennwest.edu [pennwest.edu]

- 16. phillysim.org [phillysim.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Characteristics of Dimethyl Pentadecanedioate for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate (CAS No. 36575-82-3) is a long-chain aliphatic diester that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a fifteen-carbon backbone flanked by two methyl ester groups, imparts properties that make it a valuable building block for the synthesis of polymers, fragrances, and potentially, pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical characteristics of this compound, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic properties, aimed at facilitating its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, specific experimental values for properties such as melting and boiling points are not consistently reported. The presented data is a combination of available information and predicted values based on its chemical structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | --- |

| CAS Number | 36575-82-3 | --- |

| Molecular Formula | C₁₇H₃₂O₄ | [1] |

| Molecular Weight | 300.43 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar long-chain diesters |

| Melting Point | Not experimentally determined. Estimated to be in the range of 40-50 °C. | Based on similar long-chain dimethyl esters. |

| Boiling Point | Not experimentally determined. Predicted to be >200 °C at reduced pressure. | Long-chain dimethyl esters have high boiling points. |

| Density | Not experimentally determined. | --- |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and acetone. Sparingly soluble in alcohols like methanol (B129727) and ethanol. Insoluble in water. | General solubility trends for long-chain esters. |

| LogP (calculated) | 4.40 - 5.7 | [1] |

| PSA (Polar Surface Area) | 52.6 Ų | [1] |

Synthesis of this compound

The most common and straightforward method for the laboratory-scale synthesis of this compound is the Fischer esterification of pentadecanedioic acid with methanol, using a strong acid catalyst. This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, and the water formed during the reaction is removed.

General Reaction Scheme

Caption: Fischer esterification of pentadecanedioic acid.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Pentadecanedioic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentadecanedioic acid (1.0 eq).

-

Addition of Reagents: Add a large excess of anhydrous methanol (e.g., 20-40 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on its structure and the known spectral characteristics of similar long-chain aliphatic esters.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | δ (ppm): ~3.67 (s, 6H, -OCH₃) ~2.30 (t, 4H, -CH₂COO-) ~1.62 (quint, 4H, -CH₂CH₂COO-) ~1.25 (br s, 18H, internal -CH₂-) |

| ¹³C NMR | δ (ppm): ~174 (C=O) ~51 (-OCH₃) ~34 (-CH₂COO-) ~29 (internal -CH₂-) ~25 (-CH₂CH₂COO-) |

| IR | ν (cm⁻¹): ~2920, 2850 (C-H stretch, aliphatic) ~1740 (C=O stretch, ester) ~1170 (C-O stretch, ester) |

| Mass Spec (EI) | m/z: 300 (M⁺, molecular ion) 269 (M⁺ - OCH₃) 227 (M⁺ - COOCH₃ - H₂) Fragments corresponding to the loss of alkyl chains. |

Applications in Synthesis

This compound is a valuable precursor for a variety of chemical transformations. Its two ester functionalities can be selectively or fully reacted to introduce new functional groups or to build larger molecular architectures.

-

Polymer Synthesis: As a dicarboxylic acid derivative, it can be used in polycondensation reactions with diols to form polyesters. The long aliphatic chain can impart flexibility and hydrophobicity to the resulting polymers.

-

Fragrance and Flavor Industry: Long-chain esters are often used in the formulation of fragrances and flavors.

-

Pharmaceutical Intermediates: The aliphatic backbone can be a key structural element in the synthesis of complex organic molecules with potential biological activity.

Signaling Pathways and Drug Development

Currently, there is no specific information available in the public domain that directly links this compound to any signaling pathways or its direct application in drug development. Long-chain fatty acids and their derivatives are known to play various roles in biological systems, and it is plausible that this compound or its derivatives could exhibit biological activity. However, further research is required to explore these possibilities.

Conclusion

This compound is a readily synthesizable long-chain diester with significant potential as a chemical intermediate. This guide has provided a comprehensive overview of its chemical characteristics, a detailed protocol for its synthesis, and predicted spectroscopic data to aid researchers in its utilization. While experimental data for some of its physical and spectroscopic properties are currently limited, the information presented here serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development. Further investigation into the biological activities of this compound and its derivatives may open up new avenues for its application.

References

In-Depth Technical Guide: Dimethyl Pentadecanedioate (CAS 36575-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate, with the CAS number 36575-82-3, is the dimethyl ester of pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid. While specific, in-depth research and application data for this particular diester are limited in publicly accessible literature, this guide provides a summary of its known chemical and physical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and analysis of similar long-chain dicarboxylic acid dimethyl esters, which can serve as a foundational reference for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 36575-82-3 | N/A |

| Molecular Formula | C₁₇H₃₂O₄ | N/A |

| Molecular Weight | 300.43 g/mol | N/A |

| Melting Point | 43-44 °C | N/A |

| Boiling Point (Predicted) | 339.1 ± 10.0 °C | N/A |

| Density (Predicted) | 0.950 ± 0.06 g/cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | N/A |

| LogP (Predicted) | 4.4037 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Hydrogen Bond Donors | 0 | N/A |

Experimental Protocols

General Synthesis of Long-Chain Dicarboxylic Acid Dimethyl Esters

The most common method for the synthesis of dimethyl esters from dicarboxylic acids is Fischer esterification. This involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst.

Materials:

-

Pentadecanedioic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pentadecanedioic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Generalized workflow for Fischer esterification.

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column. The separation is based on the compound's boiling point and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the compound.

-

Mass Spectrometry: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that is characteristic of the molecule.

-

Data Analysis: The retention time and the mass spectrum are used to identify and quantify the compound by comparing them to a known standard.

General workflow for GC-MS analysis.

Applications and Biological Activity

Currently, there is a notable absence of specific data in peer-reviewed journals and patents regarding the applications of this compound in drug development, polymer science, or as a plasticizer.

Similarly, no studies have been identified that specifically investigate the biological activity of this compound or its involvement in any signaling pathways. While research on long-chain dicarboxylic acids (the parent di-acids) suggests they can play a role in metabolism, including the induction of peroxisomal β-oxidation, it is not known if the dimethyl ester form exhibits similar activity. The metabolic fate of this compound following administration has not been documented.

Conclusion

This compound (CAS 36575-82-3) is a long-chain dicarboxylic acid dimethyl ester for which detailed technical information is scarce in the public domain. While its basic chemical and physical properties are known or can be predicted, there is a lack of specific, validated experimental protocols for its synthesis and use in various applications. Furthermore, its biological activity and potential roles in cellular signaling pathways remain unexplored. The generalized experimental workflows provided in this guide for the synthesis and analysis of similar compounds can serve as a starting point for researchers interested in investigating the properties and potential applications of this compound. Further research is required to elucidate the specific characteristics and functionalities of this molecule.

Synthesis pathways for Dimethyl Pentadecanedioate in a lab setting

An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Pentadecanedioate

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a long-chain aliphatic diester. The document outlines a primary synthetic pathway, starting from the formation of the precursor, pentadecanedioic acid, followed by its esterification. Detailed experimental protocols are provided for key transformations. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Physicochemical Properties of this compound

This compound is a white to off-white solid organic compound.[1] It serves as an important intermediate in the synthesis of various organic compounds, including polyesters, fragrances, and pharmaceutical intermediates.

| Property | Value |

| CAS Number | 36575-82-3 |

| Molecular Formula | C₁₇H₃₂O₄ |

| Molecular Weight | 300.43 g/mol |

| Melting Point | 43-44 °C (Solvent: ligroine) |

| Boiling Point | 339.1 ± 10.0 °C (Predicted) |

| Density | 0.950 ± 0.06 g/cm³ (Predicted) |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Synthetic Pathways

The most practical laboratory synthesis of this compound involves a two-stage process:

-

Synthesis of Pentadecanedioic Acid: A multi-step synthesis starting from a suitable precursor to form the C15 dicarboxylic acid backbone.

-

Fischer Esterification: The subsequent acid-catalyzed esterification of pentadecanedioic acid with methanol (B129727) to yield the desired dimethyl ester.

Pathway 1: Synthesis of Pentadecanedioic Acid

One documented, though complex, pathway involves the conversion of a pentadecanedioate monoester through a series of functional group transformations.[2] This method includes reduction, bromination, and subsequent reactions to achieve the final dicarboxylic acid.

The following protocol is adapted from a patented synthesis method and involves several stages.[2]

Step 1: Reduction to 15-Hydroxy Pentadecanoic Acid

-

Dissolve 10g of the pentadecanedioate monoester in 50-400 mL of a suitable organic solvent.

-

Under controlled temperature conditions (0-50 °C), add 2-20g of sodium borohydride (B1222165) in batches.

-

Allow the reaction to proceed for 1-6 hours.

-

Remove the organic solvent by distillation.

-

Extract the product with 50-400 mL of ethyl acetate (B1210297) and wash until neutral.

-

Dry the organic phase and remove the solvent by distillation to obtain 15-hydroxy pentadecanoic acid.

Step 2: Bromination to 15-Bromo Pentadecanoic Acid

-

Dissolve 7g of 15-hydroxy pentadecanoic acid in a mixed solution of 50-300 mL hydrobromic acid and 50-400 mL glacial acetic acid.

-

Heat the mixture under reflux at 50-150 °C for 2-36 hours to yield 15-bromo pentadecanoic acid.

Step 3: Formation and Hydrolysis to Pentadecanedioic Acid

-

Dissolve 5g of 15-bromo pentadecanoic acid in 100-1000 mL of an organic solvent.

-

Add 1-15g of a carbonate salt (e.g., potassium carbonate) and 0.1-2g of iodine.

-

Heat the reaction at 20-100 °C for 1-10 hours.

-

Distill off the organic solvent to obtain the crude product.

-

The crude product is then hydrolyzed (details not specified in the source) to yield pentadecanedioic acid. Final purification can be achieved by reduced pressure distillation.

Pathway 2: Fischer Esterification to this compound

Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4] For dicarboxylic acids, this reaction proceeds at both ends of the molecule to form the diester. The reaction is an equilibrium, which can be driven towards the product by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.[3][4][5]

This protocol is based on a general procedure for the esterification of long-chain fatty acids.[6]

Materials and Reagents:

-

Pentadecanedioic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (or Potassium Carbonate) solution (5%)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (B86663) (or Sodium Sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the pentadecanedioic acid in a large excess of methanol (e.g., 4 times the weight of the acid).[6]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the mixture (approximately 1-2% of the weight of the dicarboxylic acid).[6]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary, but a common duration is between 4 to 16 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger volume of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the ether layer sequentially with water and then with a 5% sodium bicarbonate or potassium carbonate solution to neutralize any remaining acid.[6]

-

Wash again with water and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by recrystallization (e.g., from ligroin or a similar nonpolar solvent) or by vacuum distillation to yield the final product.

Quantitative Data

| Synthesis Step | Starting Material | Product | Reported Yield | Reference |

| Fischer Esterification (general) | Carboxylic Acid | Ester | >95% | [5] |

| This compound Synthesis (unspecified) | - | This compound | 99.0% | [7] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

References

- 1. This compound | 36575-82-3 [chemicalbook.com]

- 2. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. aocs.org [aocs.org]

- 7. This compound|lookchem [lookchem.com]

Key intermediates in the synthesis of macrocyclic musks like exaltone

An In-depth Technical Guide to Key Intermediates in the Synthesis of Macrocyclic Musks with a Focus on Exaltone

Introduction

Macrocyclic musks are a class of fragrant compounds characterized by a large ring structure (typically 14-18 atoms), which are highly valued in the fragrance and perfume industry for their sensual and comforting scents. Exaltone (cyclopentadecanone), a 15-membered macrocyclic ketone, is one of the most commercially significant examples. Historically, the synthesis of these large rings was a formidable challenge, often resulting in low yields due to competing intermolecular side reactions.[1] However, advances in synthetic chemistry over the past several decades have led to the development of multiple effective strategies, making these valuable compounds more accessible.[1] This guide provides a detailed technical overview of the principal synthetic pathways to Exaltone, focusing on the key intermediates, reaction mechanisms, quantitative data, and experimental protocols relevant to researchers and professionals in chemical synthesis and drug development.

Chapter 1: The Ruzicka Large-Ring Synthesis

The first successful synthesis of a macrocyclic musk was achieved by Leopold Ružička in 1926, a discovery that ultimately contributed to his Nobel Prize.[2] The Ruzicka synthesis involves the intramolecular cyclization of a long-chain dicarboxylic acid via pyrolysis of its thorium or cerium salt at high temperatures and under vacuum.

Caption: Ruzicka synthesis pathway for Exaltone.

Key Intermediates

The primary intermediate in this classical approach is the metal salt of the corresponding α,ω-dicarboxylic acid.

| Intermediate Name | Chemical Formula | Role in Synthesis |

| Hexadecanedioic Acid | HOOC-(CH₂)₁₄-COOH | Acyclic precursor providing the carbon backbone. |

| Thorium Hexadecanedioate (B1242263) | Th(OOC-(CH₂)₁₄-COO)₂ | Precursor for high-temperature intramolecular cyclization. |

Quantitative Data

The Ruzicka reaction is notoriously sensitive to reaction conditions, particularly the need for high dilution to favor the intramolecular cyclization over intermolecular polymerization.

| Step | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference(s) |

| Salt Formation & Pyrolysis | Hexadecanedioic Acid | Thorium Oxide (ThO₂) | High Temperature, Vacuum | 2% (Initial) | [2] |

| Optimized Pyrolysis | Thorium Hexadecanedioate | - | Optimized High T, Vacuum | 60-70% | [2] |

Experimental Protocol: Ruzicka Cyclization

Note: This protocol is based on the classical procedure. Handling of thorium salts requires appropriate safety precautions due to radioactivity.

-

Preparation of the Thorium Salt: A solution of hexadecanedioic acid in hot ethanol (B145695) is neutralized with a stoichiometric amount of aqueous ammonia. A hot aqueous solution of thorium nitrate (B79036) is then added with stirring. The precipitated thorium hexadecanedioate is filtered, washed thoroughly with hot water, and dried under vacuum.

-

Pyrolysis: The finely powdered dry thorium salt is placed in a distillation flask equipped for vacuum distillation. The apparatus is evacuated to a high vacuum (<1 mmHg).

-

Cyclization: The flask is heated slowly and evenly in a metal bath to 300-350 °C. The cyclic ketone (Exaltone) distills from the reaction mixture along with other decomposition products.

-

Purification: The crude distillate is collected and purified by fractional distillation under high vacuum and/or recrystallization to yield pure cyclopentadecanone (B167302) (Exaltone).

Chapter 2: Ring Expansion of Cyclododecanone (B146445)

Cyclododecanone, readily available from the trimerization of 1,3-butadiene, is an inexpensive and common starting material for synthesizing larger macrocycles.[2] A notable example is the multi-step ring expansion strategy reported by Ohloff et al.[2]

Caption: Ring expansion of cyclododecanone to Exaltone.

Key Intermediates

This pathway involves a series of functional group transformations to build and then cleave a second ring, ultimately expanding the original 12-membered ring to a 15-membered one.

| Intermediate Name | Description | Role in Synthesis |

| Enone Intermediate (7) | A bicyclic α,β-unsaturated ketone. | Product of initial annulation. |

| Tetra-substituted Alkene | Reduced form of the enone intermediate. | Precursor for oxidative cleavage. |

| 1,4-Dione Intermediate (8) | A 15-membered macrocyclic dione. | Product of ring opening via oxidative cleavage. |

| Unsaturated Ketone (9) | A 15-membered macrocyclic α,β-unsaturated ketone. | Precursor to the final saturated macrocycle. |

Quantitative Data

Experimental Protocol: Key Steps

-

Stobbe Condensation: Cyclododecanone is condensed with diethyl succinate (B1194679) in the presence of a strong base like potassium t-butoxide. The resulting half-ester is then cyclized and decarboxylated under acidic conditions to yield the bicyclic enone intermediate.[2]

-

Oxidative Cleavage: The tetra-substituted alkene, obtained by reduction of the enone, is dissolved in an inert solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust) to work up the ozonide and yield the 1,4-dione intermediate.[2]

-

Final Hydrogenation: The unsaturated ketone is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) with stirring until hydrogen uptake ceases. Filtration to remove the catalyst and evaporation of the solvent yields Exaltone.

Chapter 3: The Acyloin Condensation Route

The acyloin condensation is a powerful method for forming rings of various sizes, including macrocycles. It involves the reductive coupling of two ester groups within the same molecule using metallic sodium.[3] This approach avoids the harsh temperatures of the Ruzicka synthesis and has been widely applied.

Caption: Acyloin condensation pathway to Exaltone.

Key Intermediates

The success of this reaction hinges on the formation of the cyclic α-hydroxy ketone, or acyloin.

| Intermediate Name | Chemical Formula | Role in Synthesis |

| Alkyl Pentadecanedioate | ROOC-(CH₂)₁₃-COOR | Acyclic diester precursor for intramolecular cyclization. |

| 2-Hydroxycyclopentadecanone (Acyloin) | C₁₅H₂₈O₂ (cyclic) | Key cyclic intermediate formed via reductive coupling. |

Quantitative Data

The acyloin condensation, when performed under high-dilution conditions to promote intramolecular reaction, can provide good yields of the desired macrocycle.

| Step | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference(s) |

| Acyloin Condensation | Diethyl Pentadecanedioate | Metallic Sodium (Na) | Refluxing xylene or toluene, high dilution | Good | [3][4] |

| Clemmensen Reduction | Acyloin Intermediate | Zn(Hg), HCl | Toluene, reflux | High | [4][5] |

Experimental Protocol: Acyloin Condensation and Reduction

-

Acyloin Condensation: A three-necked flask is fitted with a high-speed stirrer, a dropping funnel, and a reflux condenser. A dispersion of finely divided metallic sodium is prepared in refluxing, anhydrous toluene. A solution of the dialkyl pentadecanedioate in anhydrous toluene is added dropwise over several hours to the stirred sodium dispersion under an inert atmosphere (e.g., nitrogen or argon). The slow addition maintains high dilution, favoring cyclization. After the addition is complete, the mixture is refluxed for an additional hour.[3]

-

Work-up: The reaction mixture is cooled, and excess sodium is destroyed by the careful addition of methanol (B129727), followed by water. The organic layer is separated, washed with water and brine, and dried. The solvent is removed under reduced pressure to yield the crude acyloin.

-

Clemmensen Reduction: The crude acyloin is dissolved in toluene. Amalgamated zinc (Zn(Hg)), prepared by treating zinc dust with a mercuric chloride solution, is added, followed by concentrated hydrochloric acid. The mixture is vigorously stirred and heated at reflux for 24-48 hours. The toluene layer is then separated, washed, dried, and evaporated. The resulting crude Exaltone is purified by vacuum distillation.[5]

Chapter 4: Modern Metathesis-Based Syntheses

Ring-closing metathesis (RCM) has revolutionized the synthesis of macrocycles, offering high functional group tolerance and milder reaction conditions compared to classical methods.[6][7] The reaction uses well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to cyclize an acyclic diene, with the liberation of volatile ethylene (B1197577) as a driving force.[7]

Caption: Ring-Closing Metathesis (RCM) pathway.

Key Intermediates

This modern approach relies on the design and synthesis of a suitable acyclic diene that can be efficiently closed to the desired ring size.

| Intermediate Name | Description | Role in Synthesis |

| Acyclic Diene Precursor | A long-chain molecule with terminal alkene groups. | Substrate for the key RCM cyclization step. |

| Unsaturated Macrocycle | A macrocyclic alkene (e.g., Cyclopentadecene). | The direct product of RCM, precursor to the musk. |

Quantitative Data

RCM reactions can be highly efficient, although they require careful selection of catalyst and reaction conditions.

| Step | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference(s) |

| RCM Cyclization | Appropriate diene | Grubbs' Catalyst (I or II) | Dichloromethane (B109758) (DCM), reflux | High | [7][8] |

| Hydrogenation | Unsaturated Macrocycle | H₂, Pd/C | Ethanol or Ethyl Acetate, rt, 1 atm | >90% | [2] |

Experimental Protocol: RCM and Hydrogenation

-

Ring-Closing Metathesis: The acyclic diene precursor is dissolved in a dry, degassed solvent such as dichloromethane or toluene to a concentration of approximately 0.01-0.05 M. A catalytic amount (1-5 mol%) of a Grubbs' catalyst is added under an inert atmosphere. The mixture is stirred at room temperature or gentle reflux and the reaction progress is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and isolate the pure unsaturated macrocycle.

-

Hydrogenation: The purified unsaturated macrocycle is dissolved in ethanol. A catalytic amount of 10% palladium on carbon is added, and the flask is evacuated and backfilled with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) until the reaction is complete. The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated to afford Exaltone, which can be further purified by distillation or recrystallization.

Chapter 5: Photochemical Synthesis via Bicyclic Ketones

An elegant and distinct approach to Exaltone starts from cyclododecanone and proceeds through a unique bridged bicyclic ketone intermediate.[9][10] The key step involves a photochemical Norrish Type I cleavage of this strained intermediate to generate a ketene (B1206846), which is subsequently converted to the target macrocycle.

Caption: Photochemical synthesis of Exaltone.

Key Intermediates

This pathway is defined by its unique bridged and transient intermediates.

| Intermediate Name | Description | Role in Synthesis |

| 2-Ethoxycarbonylcyclododecanone | β-keto ester derived from cyclododecanone. | Intermediate for alkylation and annulation. |

| Bicyclo[9.4.1]hexadecan-16-one | A bridged, 15-membered bicyclic ketone. | Key photo-active precursor. |

| Ketene Intermediate | A transient, highly reactive ketene. | Product of photochemical cleavage, undergoes trapping. |

| Methyl Cyclopentadecanecarboxylate | Ester product from trapping the ketene with methanol. | Precursor which is converted to Exaltone. |

Quantitative Data

This route can be quite efficient, with high yields reported for the key photochemical step and subsequent conversions.

| Step | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference(s) |

| Bicyclic Ketone Synthesis | 2-Ethoxycarbonylcyclododecanone | NaH, 1,4-dibromobutane (B41627); H₂SO₄, AcOH | Toluene; Reflux | 72% | [9] |

| Photolysis & Trapping | Bicyclo[9.4.1]hexadecan-16-one | UV light, Methanol/CCl₄ | Irradiation in CH₃OH/CCl₄ (1:6) | 73% | [9] |

| Overall (Bicyclic Ketone to Exaltone) | Bicyclo[9.4.1]hexadecan-16-one | - | Multi-step sequence | 44% | [9] |

Experimental Protocol: Synthesis and Photolysis of Bicyclo[9.4.1]hexadecan-16-one

Protocol adapted from Nozaki et al.[9]

-

Synthesis of 2-Ethoxycarbonylcyclododecanone: Cyclododecanone is treated with diethyl carbonate and sodium hydride to produce the corresponding β-keto ester.

-

Synthesis of Bicyclo[9.4.1]hexadecan-16-one (4): The ketoester from the previous step is treated with sodium hydride and 1,4-dibromobutane in toluene to afford the cyclized ketoester (3). This intermediate is then heated with a mixture of sulfuric acid and glacial acetic acid to effect saponification and decarboxylation, furnishing the desired bicyclic ketone (4) in 72% overall yield from the starting ketoester.

-

Photolysis: A 2% solution of the bicyclic ketone (4) in a 1:6 (v/v) mixture of methanol and carbon tetrachloride is irradiated with a high-pressure mercury lamp. The use of a halogenated solvent is reported to significantly decrease hydrocarbon byproducts. The reaction is monitored by gas chromatography.

-

Conversion to Exaltone: The resulting product from photolysis, methyl cyclopentadecanecarboxylate (7), is then converted to Exaltone (12) via a five-step sequence: reduction with LiAlH₄ to the alcohol, conversion to the p-toluenesulfonate, acetolysis with mercuric acetate, hydrolysis to cyclopentadecanol (B1583702) (11), and finally oxidation (e.g., Brown's method) to give Exaltone. The overall yield for these five steps is reported as 61%.[9]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. EP0230499A1 - Process for preparing macrocyclic ketones - Google Patents [patents.google.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 8. Ring Closing Metathesis [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dimethyl Pentadecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl Pentadecanedioate, a saturated long-chain dimethyl ester. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound (C₁₇H₃₂O₄, Molar Mass: 300.43 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 6H | 2 x -OCH₃ (Methyl ester protons) |

| ~2.30 | Triplet | 4H | 2 x -CH₂-COO- (Protons α to carbonyl) |

| ~1.62 | Multiplet | 4H | 2 x -CH₂-CH₂-COO- (Protons β to carbonyl) |

| ~1.25 | Multiplet | 14H | 7 x -CH₂- (Methylene protons in the chain) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174.3 | 2 x -C=O (Carbonyl carbons) |

| ~51.4 | 2 x -OCH₃ (Methyl ester carbons) |

| ~34.1 | 2 x -CH₂-COO- (Carbons α to carbonyl) |

| ~29.0 - 29.7 | - (CH₂)n - (Methylene carbons in the chain) |

| ~24.9 | 2 x -CH₂-CH₂-COO- (Carbons β to carbonyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane CH₂) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1170 | Strong | C-O stretching (ester) |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 300. A prominent peak resulting from the McLafferty rearrangement is also anticipated.[1] Common fragmentation patterns for long-chain esters involve the cleavage of the bond alpha to the carbonyl group.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[2]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using thin film method):

-

Sample Preparation:

-

If the sample is a solid, melt a small amount by gentle heating.

-

Place a drop of the liquid or molten sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin, uniform film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in an ester.[3]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of Dimethyl Pentadecanedioate in common organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl Pentadecanedioate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative solubility information for structurally similar long-chain aliphatic diesters. Detailed, adaptable experimental protocols for the precise determination of its solubility are provided. Furthermore, this guide outlines a general experimental workflow for solubility determination and illustrates the logical relationships of solubility based on solvent polarity, both visualized using Graphviz diagrams to facilitate comprehension and experimental design.

Introduction

This compound (CAS RN: 36575-82-3) is a long-chain aliphatic diester with the molecular formula C₁₇H₃₂O₄[1][2]. As with other long-chain diesters, its physicochemical properties, particularly solubility, are critical for its application in various fields, including organic synthesis, polymer chemistry, and potentially in drug delivery and formulation. Long-chain diesters are utilized as plasticizers, lubricants, and intermediates in the synthesis of fragrances and pharmaceuticals[3][4][5]. An understanding of their solubility is paramount for designing reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 36575-82-3 | [1][2] |

| Molecular Formula | C₁₇H₃₂O₄ | [1] |

| Molecular Weight | 300.43 g/mol | [1] |

| LogP | 4.4037 | [1][6] |

| Hydrogen Bond Acceptor Count | 4 | [1][6] |

| Hydrogen Bond Donor Count | 0 | [1][6] |

| Rotatable Bond Count | 16 | [6] |

Solubility of Structurally Similar Long-Chain Diesters

In the absence of specific quantitative data for this compound, this section provides a qualitative summary of the solubility of other long-chain dimethyl diesters in common organic solvents. This information serves as a useful proxy for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Reference |

| Dimethyl Adipate | Ethanol | Miscible | [7][8] |

| Ether | Miscible | [7][8] | |

| Acetone | Miscible | [7] | |

| Water | Sparingly soluble/Immiscible | [7][8] | |

| Dimethyl Sebacate | Ethanol | Soluble | [9] |

| Ether | Soluble | [9] | |

| Water | Insoluble | [10][11][12] | |

| Dimethyl Dodecanedioate (B1236620) | Chloroform | Slightly Soluble | [13] |

| Methanol | Slightly Soluble | [13] |

Based on this data, it can be inferred that this compound is likely to be soluble in polar aprotic and polar protic organic solvents such as alcohols, ethers, and ketones, and will have very limited solubility in water.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent.

Shake-Flask Method (Equilibrium Method)

This is a conventional and widely used method for determining equilibrium solubility.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solute has completely settled. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the sample using a suitable analytical technique, such as:

-

Gas Chromatography (GC): After appropriate dilution and calibration.

-

High-Performance Liquid Chromatography (HPLC): Similar to GC, requires a suitable column and mobile phase.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute. This method is simpler but may be less accurate for low solubilities.

-

Slow-Stir Method

This method is particularly useful for compounds that are prone to forming emulsions, which can interfere with accurate solubility measurements.

-

Apparatus Setup: Place a known amount of this compound and the solvent in a vessel equipped with a magnetic stirrer.

-

Gentle Agitation: Stir the mixture slowly at a constant temperature to avoid the formation of an emulsion. The stirring should be sufficient to create a vortex that does not disturb the solid-liquid interface.

-

Equilibration and Sampling: The equilibration and sampling steps are similar to the shake-flask method.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Logical Relationship of Solubility in Different Solvent Classes

The solubility of a solute is governed by the principle of "like dissolves like." The following diagram illustrates the expected solubility of a nonpolar compound like this compound in different classes of organic solvents based on their polarity.

Conclusion

While specific quantitative solubility data for this compound is currently scarce in the literature, a strong qualitative understanding of its solubility can be derived from the behavior of structurally similar long-chain aliphatic diesters. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity, and will be poorly soluble in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows offer a clear visual guide for experimental planning and for understanding the underlying principles of solubility. This information is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial contexts.

References

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. 627-93-0 CAS MSDS (Dimethyl adipate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. DIMETHYL SEBACATE (DMS) - Ataman Kimya [atamanchemicals.com]

- 10. midlandsci.com [midlandsci.com]

- 11. DIMETHYL SEBACATE - Ataman Kimya [atamanchemicals.com]

- 12. chembk.com [chembk.com]

- 13. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]

The Versatility of Long-Chain Aliphatic Diesters: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic diesters, characterized by their linear hydrocarbon chains and two ester functional groups, are emerging as a highly versatile class of molecules with significant potential across a spectrum of scientific and industrial research fields. Their inherent biodegradability, tunable physical properties, and ability to be derived from renewable resources make them attractive building blocks for sustainable materials and advanced therapeutic systems. This technical guide provides an in-depth exploration of the core research applications of these diesters, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying scientific principles.

Core Applications and Performance Data

The unique molecular architecture of long-chain aliphatic diesters allows for their application in diverse areas, from the formulation of high-performance biodegradable plastics and lubricants to the development of sophisticated drug delivery vehicles. The length of the aliphatic chain and the nature of the dicarboxylic acid and alcohol precursors are critical determinants of their physical and chemical properties.

Biodegradable Polymers

Long-chain aliphatic diesters are key monomers in the synthesis of biodegradable polyesters. These polyesters often exhibit polyethylene-like properties, offering a more environmentally benign alternative to conventional plastics.[1][2] The ester linkages within the polymer backbone are susceptible to hydrolysis, facilitating degradation.[2][3]

Table 1: Mechanical and Thermal Properties of Polyesters Derived from Long-Chain Aliphatic Diesters

| Polyester (B1180765) | Monomers | Melting Temperature (Tm, °C) | Young's Modulus (MPa) | Elongation at Break (%) |

| Polyester-19.19 | Dimethyl-1,19-nonadecanedioate, 1,19-nonadecanediol | >100 | 400 | >600 |

| Polyester-23.23 | Dimethyl-1,23-tricosanedioate, 1,23-tricosanediol | >100 | 400 | >600 |

| Poly(butylene dodecanedioate) (PBD) | Dodecanedioic acid, 1,4-butanediol | 74.5 | - | - |

| Branched PBD (1 mol% PER) | Dodecanedioic acid, 1,4-butanediol, Pentaerythritol (B129877) | - | Increased by 206% vs. linear PBD | - |

Data sourced from multiple references.[4][5][6]

dot

Caption: Synthesis of biodegradable polyesters via melt polycondensation.

High-Performance Lubricants

The long aliphatic chains of these diesters provide excellent lubricity and thermal stability, making them suitable as base oils or additives in lubricant formulations.[7] Their branched-chain variants can exhibit particularly favorable low-temperature properties.

Table 2: Tribological and Physical Properties of Diester-Based Lubricants

| Diester Lubricant | Test Method | Key Findings | Reference |

| Furan-based THFDM-C18 diester | - | Promising candidate for base oils. 91.0% yield in synthesis. | [7] |

| Dioctyl Sebacate | Four-Ball Tribotester (ASTM D2783) | Viscosity index, flash point, and pour point similar to naphthenic oil. | [8] |

| Jatropha Methyl Ester (JME) based bio-lubricant | Four-Ball Tribotester (ASTM D4172 & D2783) | Excellent tribological properties up to the initial seizure load. | [9] |

This table presents a summary of findings from different studies.

dot

Caption: Mechanism of lubrication by long-chain aliphatic diesters.

Advanced Drug Delivery Systems

The biocompatibility and biodegradability of polyesters derived from long-chain aliphatic diesters make them ideal candidates for creating nanoparticles for controlled drug release.[10] The drug can be encapsulated within the polyester matrix and released as the polymer degrades. The rate of drug release can be tuned by altering the polymer's properties, such as its crystallinity and molecular weight.[11][12]

Table 3: Drug Release Characteristics from Polyester Nanoparticles

| Polymer Matrix | Drug | Key Release Findings | Reference |

| Aliphatic Polyesters | Ropinirole HCl | Higher release rates from polymers with lower crystallinity. | [12] |

| PLGA (Poly(lactic-co-glycolic acid)) | Paclitaxel | Drug release kinetics are affected by carrier structures. | [11] |

| Hyperbranched Aliphatic Polyester | Doxorubicin | pH-sensitive release due to hydrazone linkage. | [11] |

This table summarizes findings on factors influencing drug release.

dot

Caption: Workflow for polyester nanoparticle-based drug delivery.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involving long-chain aliphatic diesters.

Synthesis of Dioctyl Sebacate (DOS) via Enzymatic Esterification

This protocol describes the synthesis of a common diester lubricant using a lipase (B570770) catalyst.

Materials:

-

Sebacic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a reaction vessel, combine sebacic acid and 1-octanol. A molar ratio of 1:5 (acid:alcohol) is often used to drive the reaction towards the product.[8]

-

Add the immobilized lipase to the mixture (e.g., 5% w/w of sebacic acid).[8]

-

Heat the reaction mixture to the desired temperature (e.g., 100°C) with constant stirring. The reaction is typically carried out for several hours (e.g., 150 minutes).[8]

-

Monitor the reaction progress by determining the acid value of the mixture or by gas chromatography.

-

Once the reaction is complete, cool the mixture and separate the lipase by filtration. The enzyme can often be reused.

-

The excess 1-octanol can be removed by vacuum distillation.

-

Wash the crude product with a sodium carbonate solution to remove any remaining acid, followed by a water wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified dioctyl sebacate.

Preparation of Polyester Nanoparticles via Emulsification-Solvent Evaporation

This method is commonly used to encapsulate drugs within a polyester matrix.

Materials:

-

Polyester (e.g., Poly(butylene dodecanedioate))

-

Drug to be encapsulated

-

Organic solvent (e.g., dichloromethane)

-

Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

Procedure:

-

Dissolve the polyester and the drug in the organic solvent.

-

Prepare an aqueous solution of the surfactant.

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

-

Collect the resulting nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove any residual surfactant and unencapsulated drug.

-

Lyophilize the nanoparticles to obtain a dry powder.

Evaluation of Biodegradability in Soil

This protocol is based on standard methods like ASTM D5988-18 and ISO 17556:2019 to assess the ultimate aerobic biodegradability of polyesters.[13]

Materials:

-

Polyester film or powder

-

Standard soil with known characteristics (pH, organic content, moisture)

-

Reference material (e.g., cellulose)

-

Respirometer or a system to measure CO₂ evolution

Procedure:

-

Mix the test polyester and the reference material separately with the soil at a known concentration. A blank control with only soil is also prepared.

-

Place the soil mixtures in the respirometer vessels.

-

Maintain the system at a constant temperature (e.g., 25°C or 37°C) and moisture level.[13]

-

Aerate the vessels with CO₂-free air.

-

Measure the amount of CO₂ evolved from each vessel over a period of time (e.g., up to 180 days).

-

The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced by the polyester to its theoretical maximum CO₂ production (based on its carbon content), after subtracting the CO₂ produced by the blank control.

Logical Relationships and Future Outlook

The structure of long-chain aliphatic diesters directly influences their physical properties and, consequently, their performance in various applications.

dot

Caption: Structure-property-performance relationships of diesters.

The future of long-chain aliphatic diester research is bright, with ongoing efforts focused on:

-

Sustainable Sourcing: Expanding the range of renewable feedstocks for monomer synthesis, including waste oils and non-food crops.[4][7]

-

Advanced Polymer Architectures: Developing novel copolymers and branched structures to fine-tune material properties for specific applications.[5]

-

Smart Drug Delivery: Designing stimuli-responsive polyester nanoparticles that release their payload in response to specific biological cues (e.g., pH, enzymes).

-

Circular Economy: Investigating efficient chemical recycling methods to depolymerize end-of-life polyester products back to their monomeric precursors.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]

- 3. Polyester - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. Long-chain branched bio-based poly(butylene dodecanedioate) copolyester using pentaerythritol as branching agent : synthesis, thermo-mechanical, and rheological properties | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 7. Environmentally friendly process design for furan-based long-chain diester production aiming for bio-based lubricants - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer [mdpi.com]

A Researcher's Guide to Procuring and Utilizing Research-Grade Dimethyl Pentadecanedioate

For researchers, scientists, and drug development professionals investigating lipid metabolism, cellular signaling, and the therapeutic potential of long-chain dicarboxylic acids, Dimethyl Pentadecanedioate stands as a molecule of significant interest. This technical guide provides a comprehensive overview of sourcing this research-grade compound, along with detailed experimental considerations and relevant biological pathways.

Procurement of Research-Grade this compound

The acquisition of high-purity this compound is critical for the reliability and reproducibility of experimental results. A certificate of analysis (CoA) should be requested from suppliers to verify the identity and purity of the compound. The following table summarizes key information from various suppliers of research-grade this compound.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Fluorochem | F781027 | 98% | 100g, 500g |

| MedChemExpress | HY-W460119 | 98.95% (GC) | 25g, 50g, 100g, >100g |

| Ambeed | Not specified | 98+% | 5g, 25g, 100g |

| ChemScene | CS-0527411 | ≥98% | Not specified |

| CymitQuimica | 10-F781027 | 98% | 100g, 500g |

| GIHI CHEMICALS CO.,LIMITED | 36575-82-3 | Pharmacy Grade/99% | Not specified |

| American Custom Chemicals Corporation | Not specified | 95.00% | 5mg |

Biological Context and Signaling Pathways

This compound is the methyl ester of pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid (LCDCA). While research on the dimethyl ester form is limited, the parent dicarboxylic acid and related LCDCAs are known to be metabolized via specific pathways and can influence cellular signaling.

LCDCAs are typically formed from monocarboxylic fatty acids through ω-oxidation, a process that occurs primarily in the endoplasmic reticulum of liver and kidney cells. This pathway serves as an alternative to the more common β-oxidation, especially when there is an excess of fatty acids. Following their formation, these dicarboxylic acids are chain-shortened through peroxisomal β-oxidation. This metabolic route is significant as its end-products can include succinic acid, which can enter the Krebs cycle, thus having anaplerotic potential.

The parent odd-chain fatty acid, pentadecanoic acid (C15:0), has been shown to modulate several key signaling pathways implicated in inflammation, metabolism, and cancer. It can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα/δ, and activate AMP-activated protein kinase (AMPK). Furthermore, pentadecanoic acid has been demonstrated to inhibit pro-inflammatory pathways such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically by suppressing the IL-6-induced phosphorylation of JAK2 and STAT3.

Below are diagrams illustrating the metabolic fate of long-chain dicarboxylic acids and a potential signaling pathway influenced by the parent fatty acid.

Experimental Protocols and Methodologies

While specific protocols detailing the use of this compound are not widely published, methodologies for similar long-chain fatty acid esters can be adapted. The following sections provide a generalized workflow and protocol for an in-vitro cell-based assay.

General Experimental Workflow

The workflow for investigating the effects of this compound in a cellular model typically involves compound preparation, cell culture and treatment, and subsequent analysis of cellular endpoints.

Representative Protocol: In-Vitro Cell-Based Assay

This protocol provides a framework for assessing the effects of this compound on a mammalian cell line. Note: This is a generalized protocol and should be optimized for your specific cell line and experimental question.

1. Materials and Reagents:

-

This compound (research-grade)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Mammalian cell line of interest (e.g., HepG2 for metabolic studies, MCF-7 for breast cancer research)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Multi-well cell culture plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA extraction)

-

Reagents for endpoint analysis (e.g., MTT reagent, RNA extraction kit, protein lysis buffer)

2. Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Due to its lipophilic nature, DMSO is a suitable solvent.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

3. Cell Culture and Seeding:

-

Culture the chosen cell line according to standard protocols in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For example, seed 5,000-10,000 cells per well in a 96-well plate for a 24-hour treatment.

4. Cell Treatment:

-

Allow the cells to adhere and recover for 18-24 hours after seeding.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).

-

Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

5. Endpoint Analysis (Examples):

-

Cytotoxicity Assay (MTT):

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

-

Gene Expression Analysis (qPCR):

-

After treatment in 6-well plates, wash the cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit.

-

Purify total RNA according to the manufacturer's protocol.

-

Synthesize cDNA using a reverse transcription kit.

-